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Compound of Interest

Compound Name: Onvansertib

Cat. No.: B609756

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and
experimental protocols for the clinical investigation of onvansertib, a selective PLK1 inhibitor.
The information is compiled from various clinical trials to guide researchers and professionals
in the development and application of this therapeutic agent.

Mechanism of Action

Onvansertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine
kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2]
PLK1 is overexpressed in a variety of human cancers and is associated with poor prognosis.[3]
By inhibiting PLK1, onvansertib disrupts multiple stages of mitosis, leading to cell cycle arrest
in the G2/M phase and subsequent apoptosis in cancer cells.[4][5] Preclinical and clinical
studies have suggested that onvansertib may have synergistic effects when combined with
chemotherapy and other targeted agents.[2]

Signaling Pathway

The primary target of onvansertib is the PLK1 signaling pathway, which is integral to cell
division. A simplified representation of this pathway and the point of intervention by
onvansertib is depicted below.
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Caption: Onvansertib inhibits PLK1, a key regulator of mitosis.
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Dosage and Administration in Clinical Trials

The dosage and administration of onvansertib have been evaluated in various clinical trials,
both as a monotherapy and in combination with other anti-cancer agents. The following tables
summarize the dosing regimens across different studies and cancer types.

Table 1: Onvansertib in Metastatic Colorectal Cancer

(mCRC)

Clinical Trial ID Phase

Combination Onvansertib Administration
Therapy Dosage Schedule

12, 15, 18 mg/m?
FOLFIRI + (dose
NCT03829410 Ib/Il ) ) and 15-19 of a
Bevacizumab escalation); 15

mg/m2 (RP2D)

Orally, Days 1-5

28-day cycle

Orally, Days 1-5
FOLFIRI + i

NCT05593328 Il ) 20 mg or 30 mg and 15-19 of a
Bevacizumab
28-day cycle
FOLFIRI/FOLFO
CRDF-004 Il X+ 20 mg or 30 mg Orally, daily

Bevacizumab

Table 2: Onvansertib in Hematological Malighancies
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. L. . Administrat
Clinical Cancer Combinatio  Onvanserti .
] Phase ion
Trial ID Type n Therapy b Dosage
Schedule
12-90 mg/m2
Acute Low-dose (dose
] ) ] Orally, Days
NCT0330333 Myeloid Cytarabine escalation);
Ib ] 1-5 of a 28-
9 Leukemia (LDAC) or 60 mg/m2
o ) day cycle
(AML) Decitabine (MTD with
Decitabine)
Chronic
Orally, Days

Myelomonocy -
I ) ) - Not specified 1-21 of a 28-
tic Leukemia
day cycle
(CMML)

Experimental Protocols

The following sections outline the general methodologies employed in clinical trials of
onvansertib.

Patient Selection Criteria

Inclusion and exclusion criteria are critical for ensuring patient safety and the integrity of trial
results. Common criteria across onvansertib trials include:

¢ Inclusion Criteria:

[¢]

Confirmed diagnosis of the target malignancy (e.g., mCRC with KRAS mutation,
relapsed/refractory AML).[6][7]

[¢]

Measurable disease as per RECIST v1.1 for solid tumors.[6]

o

Adequate organ function (hematological, renal, and hepatic).

[e]

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

e Exclusion Criteria:
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Prior treatment with a PLK1 inhibitor.

[e]

o

Known symptomatic brain metastases.

[¢]

Significant cardiovascular disease.[6]

[¢]

Concurrent use of strong CYP3A4 inhibitors or inducers.[8]

Pharmacokinetic (PK) Analysis

The pharmacokinetic profile of onvansertib is assessed to understand its absorption,
distribution, metabolism, and excretion.

e Blood Sampling: Plasma samples are typically collected at pre-specified time points before
and after onvansertib administration.

o Bioanalytical Method: Onvansertib concentrations in plasma are determined using a
validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-
MS/MS) method.

o Parameters Measured: Key PK parameters include Cmax (maximum concentration), Tmax
(time to maximum concentration), AUC (area under the curve), and half-life. The half-life of
onvansertib has been reported to be between 20 and 30 hours.

Pharmacodynamic (PD) Analysis

Pharmacodynamic assessments are conducted to evaluate the biological effects of
onvansertib on its target.

» Target Engagement: Inhibition of PLK1 activity is assessed by measuring the
phosphorylation of its downstream substrates. A common biomarker is the phosphorylation
of TCTP (Translationally Controlled Tumor Protein).[9]

o Method: Capillary Western Blot analysis of peripheral blood mononuclear cells or tumor
biopsies can be used to quantify the levels of phosphorylated TCTP (pTCTP) relative to total
TCTP.[9]
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 Circulating Tumor DNA (ctDNA): Changes in the mutant allele frequency of cancer-related
genes in ctDNA are monitored as a potential indicator of treatment response.[10]

Efficacy and Safety Assessment

» Efficacy: The primary endpoint in solid tumor trials is often the Objective Response Rate
(ORR), with secondary endpoints including Progression-Free Survival (PFS), Duration of
Response (DOR), and Overall Survival (OS).[2] For hematological malignancies, endpoints
include Complete Remission (CR) and CR with incomplete hematologic recovery (CRi).

o Safety: Adverse events (AEs) are monitored and graded according to the National Cancer
Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-Limiting
Toxicities (DLTs) are evaluated to determine the Maximum Tolerated Dose (MTD).[3]

Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical trial involving

onvansertib.
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Caption: A typical workflow for an onvansertib clinical trial.

Conclusion

Onvansertib continues to be investigated in various clinical settings, demonstrating a
manageable safety profile and promising efficacy, particularly in combination with standard-of-
care therapies. The data and protocols summarized in these application notes are intended to
serve as a valuable resource for the scientific community to facilitate further research and
development of this targeted anti-cancer agent. Researchers should always refer to the specific
and most current clinical trial protocols for detailed and up-to-date information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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